Synthesis and Characterization of Naphthalene-1,5-diamine-15N2: A Technical Guide
Synthesis and Characterization of Naphthalene-1,5-diamine-15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Naphthalene-1,5-diamine-15N2, an isotopically labeled compound valuable for a range of research applications. The incorporation of two ¹⁵N isotopes serves as a powerful tool for mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses.[1] This document details synthetic methodologies, comprehensive characterization techniques, and key physicochemical properties.
Introduction
Naphthalene-1,5-diamine-15N2 is the ¹⁵N isotopically labeled form of Naphthalene-1,5-diamine (1,5-DAN).[1] The parent compound is a highly symmetrical aromatic diamine with a rigid, planar naphthalene (B1677914) core that serves as a versatile building block in the synthesis of dyes, high-performance polyurethane elastomers, and targeted therapeutics.[2][3] The introduction of stable heavy isotopes like ¹⁵N allows the molecule to be used as a tracer for quantifying the synthesis and breakdown of biomolecules and for metabolic flux analysis.[1] The dual ¹⁵N enrichment, in particular, transforms it into a highly specific and sensitive probe for investigating reaction mechanisms and molecular interactions where the behavior of both nitrogen atoms is critical.
Synthesis Methodologies
The primary route for synthesizing Naphthalene-1,5-diamine-15N2 involves the reduction of an isotopically labeled precursor, 1,5-dinitro-[¹⁵N₂]-naphthalene. The key is the efficient and specific incorporation of the ¹⁵N isotopes into the naphthalene core at the 1 and 5 positions.
Retrosynthetic Analysis: The synthesis plan begins with a retrosynthetic disconnection of the C-N bonds in the target molecule, leading back to 1,5-dinitronaphthalene (B40199) and a ¹⁵N source. The most common industrial synthesis of the unlabeled compound involves the nitration of naphthalene followed by the reduction of the resulting 1,5-dinitronaphthalene.[3][4] For the labeled compound, ¹⁵N-enriched nitro precursors are required.[2]
Two main reduction methods are effective for the transformation of 1,5-dinitro-[¹⁵N₂]-naphthalene to the desired diamine.
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Catalytic Hydrogenation: This is a primary route involving the catalytic hydrogenation of 1,5-dinitronaphthalene using a catalyst such as palladium on carbon (Pd/C).[2] This method is noted for its high regioselectivity.[2]
-
Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A system of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon is effective for reducing dinitroarenes and can offer milder reaction conditions.
A novel, one-step amination method has also been developed that uses naphthalene, ammonia (B1221849), hydrogen peroxide, and a transition metal catalyst.[2] For isotopic labeling, this process would require the substitution of natural ammonia with ¹⁵N-enriched ammonia.[2]
Below is a workflow diagram illustrating the primary synthesis route.
Physicochemical and Spectroscopic Properties
The successful synthesis of Naphthalene-1,5-diamine-15N2 is confirmed through a suite of analytical techniques. The key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀¹⁵N₂ | [5] |
| Molecular Weight | 160.19 g/mol | [2][5] |
| Appearance | Colorless to light-purple solid that may darken in air due to oxidation. | [3][6] |
| Solubility | Limited in water (0.38 g/L); soluble in ethanol (B145695), acetone, and DMF. | [2] |
| Melting Point (unlabeled) | 185–187 °C | [3][4] |
| Thermal Stability | Decomposes near 189°C. | [2] |
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the isotopically labeled compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the successful incorporation of the two ¹⁵N atoms and for determining isotopic purity.[5]
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Expected Mass: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) of approximately 161.0858.[5]
-
Tandem MS (MS/MS): In MS/MS experiments, the precursor ion is selected and subjected to collision-induced dissociation (CID).[5] The resulting fragmentation pattern provides a structural fingerprint. By observing which fragments retain the ¹⁵N atoms (i.e., show a mass shift), the fragmentation pathways can be traced.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement and electronic environment.[5] The incorporation of ¹⁵N is particularly advantageous for measuring heteronuclear coupling constants.[5]
-
¹H NMR: The proton spectrum is characterized by signals in the aromatic region. Due to the molecule's C2h symmetry, three chemically non-equivalent protons are expected on the naphthalene ring system.[5]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the naphthalene core. The carbons directly bonded to the nitrogen atoms (C-1, C-5) are expected to be significantly shielded.[5]
-
¹⁵N NMR: Direct detection of the ¹⁵N nuclei provides unambiguous information about the nitrogen environment and successful labeling.[5] The ¹⁵N labels can introduce distinct scalar coupling constants (2HJNN) that are observable in ¹⁵N{¹H} NMR spectra.[2]
Infrared (IR) Spectroscopy
In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions and confirming functional groups.[5]
-
N-H Stretching: For primary aromatic amines, N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹.[5]
-
Aromatic C=C Stretching: These vibrations are expected in the 1500–1600 cm⁻¹ region.[2]
| Spectroscopic Data (Expected) | Characteristic Signals | Reference |
| High-Resolution MS | [M+H]⁺ ion peak at m/z 161.0858 | [5] |
| ¹H NMR | Signals in the aromatic region, reflecting the C2h symmetry of the naphthalene core. | [5] |
| ¹³C NMR | Shielded signals for carbons C-1 and C-5, which are directly bonded to the nitrogen atoms. | [5] |
| ¹⁵N NMR | Direct signal confirming the presence and chemical environment of the ¹⁵N isotopes. | [5] |
| IR Spectroscopy | N-H stretching vibrations in the 3300-3500 cm⁻¹ range; Aromatic C=C stretches at 1500-1600 cm⁻¹. | [2][5] |
Applications in Research and Development
The unique properties of Naphthalene-1,5-diamine-15N2 make it a valuable tool for the scientific community.
-
Internal Standard: It can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, providing a precise reference for the quantification of the unlabeled analogue.[1]
-
Tracer Studies: The ¹⁵N label allows the compound to be used as a tracer to follow the flow of nitrogen through metabolic networks and to study the pharmacokinetics and metabolic profiles of related drug molecules.[1]
-
Mechanistic Studies: The isotopic labels are crucial for tracing fragmentation pathways in mass spectrometry and for investigating reaction mechanisms where the nitrogen atoms play a key role.[5]
-
Drug Development: As a labeled building block, it aids in the synthesis of targeted therapeutics, where its rigid structure can enhance binding affinity in enzyme inhibitor designs.[2]
The relationship between isotopic labeling and its utility in various analytical methods is depicted below.
Experimental Protocols
Synthesis: Reduction of 1,5-Dinitro-[¹⁵N₂]-naphthalene via Catalytic Hydrogenation
Warning: This procedure should only be carried out by trained personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 1,5-dinitro-[¹⁵N₂]-naphthalene and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add 5-10% (by weight) of palladium on carbon (10% Pd/C) catalyst to the mixture.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature (25-50°C).[2] Monitor the reaction progress by observing hydrogen uptake or by using techniques like TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude Naphthalene-1,5-diamine-15N2.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product with high purity.
Characterization: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-300).
-
Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. Verify that its measured accurate mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass for C₁₀H₁₁¹⁵N₂⁺ (161.0858). Analyze the isotopic pattern to confirm the enrichment level.
-
MS/MS (Optional): Perform a tandem mass spectrometry experiment by selecting the precursor ion at m/z 161.1 and subjecting it to CID. Analyze the resulting fragment ions to confirm the structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naphthalene-1,5-diamine-15N2 () for sale [vulcanchem.com]
- 3. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. 1,5-Naphthalenediamine | 2243-62-1 [chemicalbook.com]
- 5. Naphthalene-1,5-diamine-15N2 | Benchchem [benchchem.com]
- 6. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
